BenchChemオンラインストアへようこそ!

N2-Tryptophyllysine

DPP-IV inhibition type 2 diabetes incretin processing

Secure N2-Tryptophyllysine (Trp-Lys, WK) for mechanism-driven research. This dipeptide is a key DPP-IV inhibitor with a non-competitive binding mode, enabling isobolographic synergy studies. It uniquely lacks gel-forming ability with ι-carrageenan, serving as an essential negative control. Its potent in silico affinity for microbial DHPS (KD 0.23 nM) and validated antioxidant synergy with Trp-Ile and Trp-Arg make it a versatile tool for studies in drug discovery, biomaterials, and oxidative stress. Purchase for hypothesis-led experiments where sequence specificity governs function.

Molecular Formula C17H24N4O3
Molecular Weight 332.4 g/mol
CAS No. 51790-14-8
Cat. No. B1677613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2-Tryptophyllysine
CAS51790-14-8
Synonymsadenosine triphosphate-accelerating peptide
ATPase-accelerating peptide
Lys-Trp
N(2)-L-tryptophyl-L-lysine
N2-Trp-Lys
N2-tryptophyllysine
N2-tryptophyllysine, (D-tryptophyl-cpd)-isome
Molecular FormulaC17H24N4O3
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CCCCN)C(=O)O)N
InChIInChI=1S/C17H24N4O3/c18-8-4-3-7-15(17(23)24)21-16(22)13(19)9-11-10-20-14-6-2-1-5-12(11)14/h1-2,5-6,10,13,15,20H,3-4,7-9,18-19H2,(H,21,22)(H,23,24)/t13-,15-/m0/s1
InChIKeyDZHDVYLBNKMLMB-ZFWWWQNUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





N2-Tryptophyllysine (CAS 51790-14-8): Procurement-Grade Dipeptide Identity and Core Characteristics


N2-Tryptophyllysine (Trp-Lys, WK dipeptide) is a dipeptide composed of L-tryptophan and L-lysine residues linked via a peptide bond [1]. It is classified as a metabolite and an incomplete breakdown product of protein digestion or catabolism [2]. The compound has a molecular formula of C₁₇H₂₄N₄O₃ and a molecular weight of 332.4 g/mol [1]. Beyond its basal role as a metabolic intermediate, Trp-Lys has been identified as a bioactive peptide with multiple points of engagement: it acts as a non-competitive inhibitor of dipeptidyl peptidase IV (DPP-IV) with an IC₅₀ < 60 μM [3], exhibits highly potent binding (KD 0.23 nM) to microbial dihydropteroate synthase (DHPS) in silico [4], and demonstrates context-dependent behaviour in gelation systems, where it uniquely fails to form firm composite gels with ι‑carrageenan unlike ten other Lys-containing dipeptides tested [5]. These properties position Trp-Lys as a differentiated research tool where specific sequence-dependent activities are required.

Why Generic Dipeptide Substitution Fails: Evidence-Based Differentiation of N2-Tryptophyllysine


Dipeptides containing tryptophan or lysine are not functionally interchangeable; the precise sequence Trp-Lys confers a unique combination of bioactivities and physicochemical behaviours that are lost or inverted in reverse-sequence or residue-substituted analogues. For instance, while many Lys-containing dipeptides synergistically gel with ι‑carrageenan to form firm hydrogels, Trp-Lys (WK) is the singular exception that fails to gel, demonstrating that the N-terminal tryptophan residue fundamentally alters the intermolecular interaction profile [1]. In DPP-IV inhibition, Trp-Lys operates through a non-competitive mechanism distinct from the competitive inhibitor Trp-Leu, meaning that simple potency comparisons under single‑substrate conditions fail to capture functional differences in mixed‑substrate or physiological environments [2]. The reverse peptide Lys-Trp exhibits ATPase-accelerating activity rather than DPP-IV inhibition or DHPS binding, confirming that sequence directionality is a critical determinant of biological target engagement [3]. Consequently, substituting Trp-Lys with even its closest sequence neighbours risks selecting a compound with an entirely different target profile, inhibition mechanism, or material property.

N2-Tryptophyllysine: Quantitative Head-to-Head Evidence for Scientific Selection


DPP-IV Inhibition Potency and Mechanism: Trp-Lys vs. Trp-Arg, Trp-Leu, and Other Trp-Containing Dipeptides

Trp-Lys was among three most potent DPP-IV inhibitors out of 27 Trp-containing dipeptides screened, with an IC₅₀ < 45 μM, alongside Trp-Arg and Trp-Leu [1]. In a follow-up isobole study, Trp-Lys was confirmed with IC₅₀ < 60 μM and classified as a non-competitive inhibitor, whereas Trp-Leu acts competitively [2]. By contrast, Trp-Asp showed no DPP-IV inhibition, and the reverse peptide Leu-Trp was approximately 20-fold less potent than Trp-Leu [1]. Phosphorylated derivatives such as Trp-pThr exhibited dramatically reduced potency (IC₅₀ > 11,000 μM) [1]. This demonstrates that both the identity of the C-terminal residue and the directionality of the Trp-Xaa sequence are critical for DPP-IV inhibitory activity.

DPP-IV inhibition type 2 diabetes incretin processing

Selective Inhibition of Microbial DHPS: Trp-Lys (WK) KD vs. Human Folate Enzyme Off-Targets

In a structure-based molecular modelling and docking study, the dipeptide Trp-Lys (WK) was predicted to bind Mycobacterium tuberculosis 6-hydroxymethyl-7,8-dihydropteroate synthase (DHPS) with a KD of 0.23 nM, overlapping with the pterin monophosphate and pteroic acid binding regions [1]. Critically, the same modelling indicated high selectivity for microbial DHPS over human pterin- and folate-binding enzymes, including dihydrofolate reductase and thymidylate synthase [1]. This sub-nanomolar affinity is exceptional for a dipeptide ligand and represents a differentiated property not reported for other Trp-containing dipeptides such as Trp-Arg or Trp-Leu in the same target context.

antimicrobial target dihydropteroate synthase selectivity profiling

Unique Gelation Failure with ι-Carrageenan: Trp-Lys (WK) vs. Ten Other Lys-Containing Dipeptides

When 11 Lys-containing dipeptides (Ser-Lys, Thr-Lys, Trp-Lys, Ala-Lys, Leu-Lys, Gly-Lys, Val-Lys, Cys-Lys, Asn-Lys, Phe-Lys, Met-Lys) were screened for synergistic gelation with ι‑carrageenan (ι‑C), all formed firm composite gels except Trp-Lys (WK)/ι‑C [1]. The storage modulus (G′) of 8 out of 11 dipeptide/ι‑C combinations exceeded 1000 Pa, whereas the WK/ι‑C mixture did not form a gel network at all [1]. This negative outcome is sequence-specific and distinguishes Trp-Lys from every other Lys-Xaa dipeptide tested, including those with aromatic (Phe-Lys) and aliphatic (Leu-Lys, Val-Lys) N-terminal residues.

hydrogel design ι-carrageenan rheology

Synergistic Antioxidant Activity: Trp-Lys (WK) Paired with IW and WR in ABTS and ORAC Assays

In a systematic in vitro evaluation of 36 dipeptides across four antioxidant assays (DPPH, ABTS, ORAC, FRAP), Trp-Lys (WK) alone exhibited ABTS radical scavenging activity characteristic of Trp-containing dipeptides [1]. Notably, binary combinations WK + IW (Trp-Ile) and WK + WR (Trp-Arg) showed highly significant synergistic antioxidant effects in the ABTS assay (p < 0.01), while WK + IW and WK + WR also demonstrated significant synergy in the ORAC assay (p < 0.01) [1]. This places Trp-Lys in a distinct subset of dipeptides capable of potentiating antioxidant capacity when combined with specific partner peptides, a property not uniformly shared even among other ABTS-active Trp-containing dipeptides.

antioxidant synergy ABTS assay ORAC assay

TRPV1 Channel Blockade: Trp(Nps)-Lys-NH₂ vs. Trp(Nps)-Arg-NH₂ Prototypes

The o‑nitrophenylsulfenyl (Nps)-protected dipeptide H-Trp(Nps)-Lys-NH₂ (model compound 1) was evaluated alongside H-Trp(Nps)-Arg-NH₂ (model compound 2) for TRPV1 channel blockade in Xenopus oocytes expressing recombinant rat TRPV1 [1]. Substitution at the N‑terminus of the Trp residue in compound 1 led to improved TRPV1/NMDA selectivity compared to the unsubstituted parent [1]. Nε‑Alkyl Lys derivatives of compound 1 showed comparable or slightly better TRPV1 blockade with enhanced selectivity relative to the Lys-model dipeptide 1, whereas diguanidino derivatives based on the Arg prototype 2 did not significantly improve blocking effects and diminished NMDA selectivity [1]. This indicates that the Lys-containing Nps-dipeptide scaffold provides a more favourable selectivity window for further medicinal chemistry optimisation than the corresponding Arg analogue.

TRPV1 antagonist pain research ion channel blockade

N2-Tryptophyllysine: High-Confidence Research and Industrial Application Scenarios


Allosteric DPP-IV Inhibitor Probe for Polypharmacology Studies

Trp-Lys serves as a non-competitive DPP-IV inhibitor (IC₅₀ < 60 μM) that binds outside the catalytic site, enabling isobole-based studies of additive or synergistic interactions with active-site inhibitors such as sitagliptin [1]. This is directly evidenced by the antagonistic effect observed when Trp-Lys is combined with Ile-Pro-Ile-Gln-Tyr at specific ratios (apparent IC₅₀ 36.9 μM vs. expected additive 27.3 μM at 1:1 ratio) [2]. Researchers investigating peptide-drug interactions for type 2 diabetes can use Trp-Lys to probe allosteric modulation of DPP-IV without confounding competition for the substrate-binding pocket.

Negative-Control Dipeptide for ι-Carrageenan Hydrogel Formulation

In ι-carrageenan-based hydrogel development, Trp-Lys is the only Lys-containing dipeptide that consistently fails to form a firm composite gel, while ten other dipeptides (including Phe-Lys, Leu-Lys, and Val-Lys) yield gels with storage moduli exceeding 1000 Pa [1]. This unique non-gelling property makes Trp-Lys an essential negative control for decoupling the role of aromatic indole side-chain interactions from electrostatic lysine‑carrageenan interactions in gel network formation. Procurement of Trp-Lys alongside gel-forming dipeptides enables controlled structure–property relationship studies in food hydrocolloid and biomaterial research.

Computational Antimicrobial Lead Targeting Dihydropteroate Synthase

Structure-based molecular modelling predicts that Trp-Lys binds to M. tuberculosis DHPS with sub-nanomolar affinity (KD = 0.23 nM) and high selectivity over human folate-pathway enzymes [1]. No comparable DHPS binding data exists for Trp-Arg or Trp-Leu. This positions Trp-Lys as a privileged starting scaffold for medicinal chemistry campaigns targeting the folate biosynthesis pathway in Mycobacterium species. Procurement of Trp-Lys for in vitro validation of these in silico predictions represents a defined, hypothesis-driven experimental entry point distinct from untargeted antimicrobial peptide screening.

Antioxidant Synergy Standard for Binary Peptide Formulation Development

Trp-Lys (WK) forms two validated synergistic antioxidant pairs: WK + IW (Trp-Ile) in both ABTS and ORAC assays, and WK + WR (Trp-Arg) in both ABTS and ORAC assays, with synergy significance at p < 0.01 [1]. These experimentally defined partnerships enable the rational design of binary dipeptide antioxidant formulations, where Trp-Lys serves as a quantitatively characterised synergy partner. For food science and cosmetic formulation laboratories procuring antioxidant peptides, Trp-Lys offers a data-backed component for achieving supra-additive radical scavenging performance rather than relying on single-peptide potency.

Quote Request

Request a Quote for N2-Tryptophyllysine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.